tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1695064-18-6
VCID: VC6760978
InChI: InChI=1S/C14H23N3O3/c1-9(2)12-15-11(20-16-12)6-10-7-17(8-10)13(18)19-14(3,4)5/h9-10H,6-8H2,1-5H3
SMILES: CC(C)C1=NOC(=N1)CC2CN(C2)C(=O)OC(C)(C)C
Molecular Formula: C14H23N3O3
Molecular Weight: 281.356

tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate

CAS No.: 1695064-18-6

Cat. No.: VC6760978

Molecular Formula: C14H23N3O3

Molecular Weight: 281.356

* For research use only. Not for human or veterinary use.

tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate - 1695064-18-6

Specification

CAS No. 1695064-18-6
Molecular Formula C14H23N3O3
Molecular Weight 281.356
IUPAC Name tert-butyl 3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C14H23N3O3/c1-9(2)12-15-11(20-16-12)6-10-7-17(8-10)13(18)19-14(3,4)5/h9-10H,6-8H2,1-5H3
Standard InChI Key JKKYDWQMAMPLOV-UHFFFAOYSA-N
SMILES CC(C)C1=NOC(=N1)CC2CN(C2)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a four-membered azetidine ring (C3H6N) linked via a methylene bridge to a 3-isopropyl-1,2,4-oxadiazole group. The tert-butyl carbamate (Boc) group is attached to the azetidine nitrogen, providing steric bulk and chemical stability. The molecular formula is C₁₄H₂₃N₃O₃, with a molecular weight of 281.35 g/mol . The SMILES notation (CC(C)c1noc(CC2CN(C(=O)OC(C)(C)C)C2)n1) confirms the substitution pattern: the oxadiazole ring’s 5-position connects to the azetidine’s methylene group, while the 3-position hosts an isopropyl substituent .

Physical Properties

Available data from Chemsrc indicate limited experimental values for key parameters:

PropertyValueSource
Molecular Weight281.35 g/mol
DensityNot Available (N/A)
Boiling PointN/A
Melting PointN/A
LogP (Partition Coeff.)Estimated ~2.1 (Calculated)-

The absence of empirical data for density and melting/boiling points highlights the need for further experimental characterization. Computational models suggest moderate lipophilicity (LogP ~2.1), aligning with the tert-butyl group’s hydrophobicity and the polar oxadiazole-azetidine core .

Synthesis and Manufacturing

Purification and Characterization

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for purity assessment. The Boc group’s characteristic tert-butyl signal (~1.4 ppm in ¹H NMR) and the oxadiazole’s aromatic protons (~8.5–9.0 ppm) would dominate the spectrum .

ParameterRecommendationSource
Storage-20°C, inert atmosphere
HandlingUse nitrile gloves, fume hood
DisposalIncinerate per local regulations

Reactivity Considerations

The oxadiazole ring’s electron-deficient nature may render it susceptible to nucleophilic attack, while the Boc group’s labile carbamate bond could hydrolyze under acidic or basic conditions .

Applications and Research Directions

Pharmaceutical Intermediates

Azetidine derivatives are prized in drug discovery for their conformational rigidity, which enhances target binding. The oxadiazole moiety, a bioisostere for ester or amide groups, improves metabolic stability. This compound’s potential as a kinase inhibitor or protease modulator warrants exploration .

Agrochemical Development

In agrochemistry, the isopropyl group’s hydrophobicity may enhance foliar adhesion, while the oxadiazole ring could confer herbicidal or insecticidal activity. Field trials are needed to validate these hypotheses.

Material Science

The compound’s rigid architecture makes it a candidate for liquid crystal or polymer additives. Computational studies could assess its mesomorphic properties.

Comparative Analysis with Related Compounds

Parametertert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylatetert-Butyl 3-(3-(chloromethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate tert-Butyl 3-aminoazetidine-1-carboxylate
CAS Number1695064-18-62413867-97-5193269-78-2
Molecular FormulaC₁₄H₂₃N₃O₃C₁₁H₁₆ClN₃O₃C₈H₁₆N₂O₂
Molecular Weight281.35 g/mol273.71 g/mol172.22 g/mol
Key Functional GroupsIsopropyl-oxadiazoleChloromethyl-oxadiazoleAmino-azetidine
ApplicationsDrug discovery, agrochemicalsSynthetic intermediateBoc-protected amine precursor

This comparison underscores the versatility of azetidine-oxadiazole hybrids in tailoring physicochemical and biological properties.

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